

Application Notes and Protocols: Utilizing Suramin to Interrogate ATP-Mediated Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine triphosphate (ATP) and other nucleotides are crucial signaling molecules that mediate a wide array of physiological and pathological processes through the activation of purinergic P2 receptors.[1] This family of receptors is broadly classified into two main subtypes: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors.[2] Dysregulation of ATP-mediated signaling has been implicated in various conditions, including inflammation, neuropathic pain, cancer, and neurodegenerative disorders.

Suramin, a polysulfonated naphthylurea, is a well-established, albeit non-selective, antagonist of P2 receptors.[3][4][5] Its ability to block both P2X and P2Y receptor subtypes has made it a valuable tool for researchers investigating the roles of purinergic signaling in diverse biological systems.[6] These application notes provide an overview of Suramin's mechanism of action and detailed protocols for its use in blocking ATP-mediated signaling pathways.

Mechanism of Action

Suramin primarily functions as a competitive antagonist at P2Y receptors and a noncompetitive antagonist at many P2X receptors.[7][8] Upon binding to these receptors, Suramin



prevents the interaction of ATP and other nucleotides, thereby inhibiting downstream signaling cascades.[3] It is important to note that Suramin can also interact with other cellular targets, including various enzymes and growth factor receptors, which should be considered when interpreting experimental results.[5]

Quantitative Data: Suramin's Antagonist Profile

The following tables summarize the quantitative data on Suramin's inhibitory activity against various P2 receptors, providing a reference for selecting appropriate concentrations for in vitro and in vivo studies.

Table 1: Antagonist Potency (pA2 and IC50 Values) of Suramin at P2Y Receptors

Receptor Subtype	Agonist	Cell Line/Tissue	pA2 Value (Mean ± SEM)	IC50 Value (μΜ)	Reference(s
P2Y (turkey)	2MeSATP	1321N1 cells	5.77 ± 0.11	-	[7]
P2U (human)	UTP	1321N1 cells	4.32 ± 0.13 (apparent)	-	[7]
P2Y (general)	ATP/UTP	C2C12 myotubes	4.50 ± 0.48 (ATP), 4.41 ± 0.63 (UTP) (apparent)	-	[9]

Table 2: Antagonist Potency (pA2 and IC50 Values) of Suramin at P2X Receptors

Receptor Subtype	Agonist	Cell Line/Tissue	pA2 Value (Mean ± SEM)	IC50 Value (μΜ)	Reference(s
P2X	ATP	PC12 cells	4.52	-	[10][11]

Table 3: Effective Concentrations of Suramin in Various Experimental Models



Experimental Model	Effect	Concentration (μΜ)	Reference(s)
Rat gastric fundus	Reduced ATP-induced relaxation	200	[6]
Mouse vas deferens	Antagonized α,β- methylene ATP response	100	[4]
PC12 cells	Inhibited ATP- stimulated catecholamine secretion	10 - 300	[10][11]
Neural Progenitor Cells	Increased neurosphere diameter	200	
Vero E6 cells	Inhibition of SARS- CoV-2 induced cell death	20 (EC50)	[3]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to investigate the effects of Suramin on ATP-mediated signaling.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Suramin on the viability of cultured cells.

Materials:

- · Cells of interest
- Complete cell culture medium
- Suramin sodium salt (dissolved in sterile water or PBS)
- 96-well cell culture plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate Buffered Saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells in the logarithmic growth phase.
 - $\circ~$ Seed 1 x 10^4 to 2 x 10^4 cells per well in 100 μL of complete culture medium in a 96-well plate.
 - Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]
- Suramin Treatment:
 - Prepare a series of Suramin dilutions in complete culture medium.
 - \circ Carefully remove the medium from the wells and replace it with 100 μ L of the Suramin-containing medium or control medium (medium without Suramin).
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, add 10 μL of MTT solution (5 mg/mL) to each well.[12]
 - Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization of Formazan Crystals:

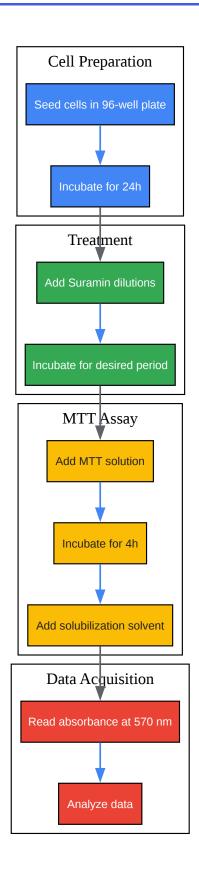
Methodological & Application





- After the 4-hour incubation, add 100 μL of MTT solvent to each well.[12]
- Gently pipette up and down to dissolve the formazan crystals.
- · Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of
 630 nm can be used to subtract background absorbance.[12]
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells), which is set to 100%.





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Experimental workflow for the MTT cell viability assay.



Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to ATP, with and without Suramin, using the ratiometric fluorescent indicator Fura-2 AM.[13]

Materials:

- Cells of interest cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Probenecid (optional)
- HEPES-buffered saline (HBS) or other suitable physiological buffer
- ATP solution
- Suramin solution
- Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

- Fura-2 AM Loading Solution Preparation:
 - Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).
 - \circ For loading, dilute the Fura-2 AM stock solution in HBS to a final concentration of 1-5 μ M.
 - Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye dispersal.
 - If using, add probenecid (1-2.5 mM) to inhibit the transport of the dye out of the cells.



Cell Loading:

- Wash the cells once with HBS.
- Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.[6][14]
- Washing and De-esterification:
 - After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.
 - Incubate the cells in HBS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
- Baseline Fluorescence Measurement:
 - Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
 - Record the baseline fluorescence ratio (F340/F380) for a few minutes before adding any stimulants.
- Suramin Pre-incubation and ATP Stimulation:
 - To test the inhibitory effect of Suramin, pre-incubate the cells with the desired concentration of Suramin for a specified time (e.g., 15-30 minutes) before ATP stimulation.
 - Add ATP to the cells to induce a calcium response and record the change in the F340/F380 ratio.

Data Analysis:

- The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
- Changes in this ratio over time reflect changes in [Ca2+]i. The data can be presented as the change in ratio or calibrated to absolute calcium concentrations using the Grynkiewicz equation.[14]



Protocol 3: Catecholamine Release Assay from PC12 Cells

This protocol is for measuring the release of catecholamines (e.g., dopamine) from PC12 cells in response to ATP and the inhibitory effect of Suramin.[10][11]

Materials:

- PC12 cells
- Complete culture medium for PC12 cells
- Krebs-Ringer-HEPES (KRH) buffer
- ATP solution
- Suramin solution
- High-performance liquid chromatography (HPLC) system with electrochemical detection or other suitable method for catecholamine quantification.

Procedure:

- · Cell Culture and Plating:
 - Culture PC12 cells according to standard protocols.
 - Plate the cells in 24-well plates and allow them to adhere and differentiate for a few days.
- Pre-incubation and Washing:
 - Wash the cells twice with KRH buffer.
 - Pre-incubate the cells with KRH buffer containing the desired concentration of Suramin or vehicle control for 15-30 minutes at 37°C.
- Stimulation of Catecholamine Release:

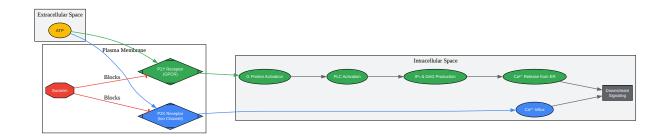


- Remove the pre-incubation buffer and add KRH buffer containing ATP (with or without Suramin) to stimulate catecholamine release.
- Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Sample Collection:
 - Collect the supernatant (which contains the released catecholamines) from each well.
 - To prevent degradation, the samples can be immediately mixed with an antioxidant solution (e.g., perchloric acid).
- Quantification of Catecholamines:
 - Analyze the catecholamine content in the collected supernatants using HPLC with electrochemical detection or another sensitive method.
- Data Analysis:
 - Quantify the amount of released catecholamine and express it as a percentage of the total cellular catecholamine content (which can be determined by lysing the cells at the end of the experiment).
 - Compare the ATP-stimulated release in the presence and absence of Suramin to determine the inhibitory effect.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATP-mediated signaling pathway and a general experimental workflow for characterizing Suramin's antagonistic properties.

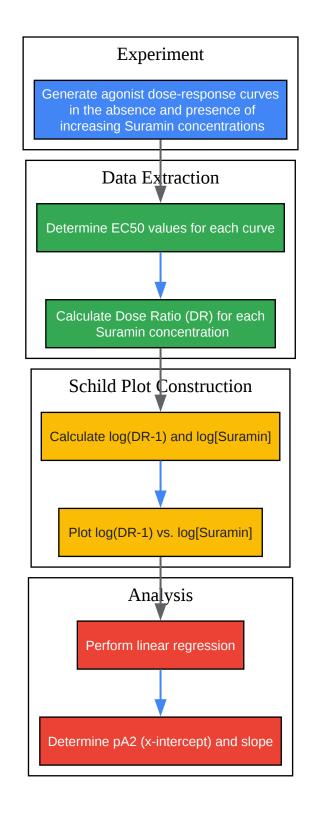




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ATP signaling via P2X and P2Y receptors and inhibition by Suramin.





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Workflow for determining Suramin's mechanism of antagonism using Schild analysis.



Conclusion

Suramin remains a valuable pharmacological tool for the initial characterization of ATP-mediated signaling in a variety of biological systems. Its broad-spectrum antagonism of P2 receptors allows for a general assessment of purinergic involvement in a process of interest. However, due to its non-selective nature and potential off-target effects, results obtained using Suramin should be interpreted with caution and ideally confirmed with more selective antagonists as they become available. The protocols and data provided in these application notes offer a starting point for researchers to effectively utilize Suramin in their investigations of purinergic signaling.

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